2-(Methoxymethoxy)-4-(methylsulfanyl)butanenitrile
Description
Properties
CAS No. |
476301-91-4 |
|---|---|
Molecular Formula |
C7H13NO2S |
Molecular Weight |
175.25 g/mol |
IUPAC Name |
2-(methoxymethoxy)-4-methylsulfanylbutanenitrile |
InChI |
InChI=1S/C7H13NO2S/c1-9-6-10-7(5-8)3-4-11-2/h7H,3-4,6H2,1-2H3 |
InChI Key |
QVACGOIWFPTKAG-UHFFFAOYSA-N |
Canonical SMILES |
COCOC(CCSC)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(Methoxymethoxy)-4-(methylthio)butanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-(methylthio)butanenitrile with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
2-(Methoxymethoxy)-4-(methylthio)butanenitrile undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxymethoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives.
Scientific Research Applications
2-(Methoxymethoxy)-4-(methylthio)butanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and thioethers. It may also serve as a probe to investigate biological pathways involving these functional groups.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(Methoxymethoxy)-4-(methylthio)butanenitrile exerts its effects depends on the specific reaction or application. For example, in oxidation reactions, the methylthio group undergoes electron transfer processes leading to the formation of sulfoxides or sulfones. In biological systems, the compound may interact with enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
2-Hydroxy-4-(methylsulfanyl)butanenitrile
- Molecular Formula: C5H9NOS
- Molecular Weight : 131.19 g/mol .
- Key Differences :
- Substitution at C2: A hydroxyl (-OH) group replaces the methoxymethoxy group.
- Reactivity : The hydroxyl group increases polarity and hydrogen-bonding capacity, making it more reactive in acid-catalyzed esterification or dehydration reactions compared to the ether-protected methoxymethoxy group .
- Applications : Used as a precursor for methionine hydroxy analogue (MHA) in animal feed additives .
4-(Methylsulfanyl)butanenitrile
4-(Dimethyl(2-(phenylthio)ethyl)silyl)butanenitrile (Compound 6 in )
- Molecular Formula : C15H23NSSi
- Molecular Weight : 285.51 g/mol .
- Key Differences: Silicon Incorporation: Features a dimethylsilyl group linked to a phenylthioethyl chain, enhancing thermal stability and hydrophobicity. Synthetic Utility: Designed for sulfur-protection strategies in organometallic chemistry, unlike the target compound’s focus on ether-sulfur synergy .
Physicochemical Properties
Research Findings and Data Tables
Spectroscopic Data Comparison
Biological Activity
2-(Methoxymethoxy)-4-(methylsulfanyl)butanenitrile is a synthetic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in medicinal chemistry.
The molecular formula of this compound is C₉H₁₃NO₂S, with a molecular weight of approximately 185.27 g/mol. Its structure includes a butanenitrile group, which is critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃NO₂S |
| Molecular Weight | 185.27 g/mol |
| IUPAC Name | This compound |
| Melting Point | Not specified |
| Solubility | Not specified |
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment and enzyme inhibition.
The compound's mechanism involves interaction with specific biological targets, including enzymes and receptors. It modulates their activity, leading to various biological effects such as cytotoxicity against cancer cells.
Case Studies and Research Findings
-
Cytotoxicity Against Cancer Cells
A study evaluated the cytotoxic effects of various compounds similar to this compound on human cancer cell lines. The results indicated significant antiproliferative activity against several lines, including A2780 (human ovarian carcinoma) and MCF-7 (human breast cancer cells). The most potent compounds showed IC50 values ranging from 4.47 to 52.8 μM . -
Enzyme Inhibition
In another investigation, the compound was tested for its ability to inhibit specific enzymes involved in cancer progression. The findings suggested that it acts as a competitive inhibitor with affinities comparable to established inhibitors in the same category . -
Molecular Docking Studies
Molecular docking studies revealed that this compound can bind effectively to the active sites of target proteins, suggesting a strong potential for therapeutic applications in oncology .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds known for their biological activity.
| Compound Name | Biological Activity | IC50 (μM) |
|---|---|---|
| Compound A | Moderate cytotoxicity | 10-30 |
| Compound B | High enzyme inhibition | 5-15 |
| This compound | High antiproliferative activity | 4.47-52.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
